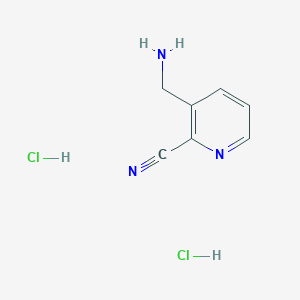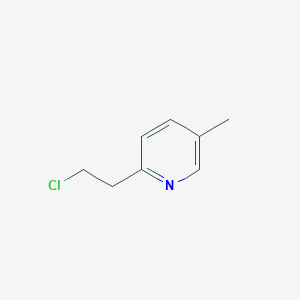
2-(2-Chloroethyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 5-methylpyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo β-elimination to form 2-vinyl-5-methylpyridine.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like potassium hydroxide in aqueous or alcoholic solutions are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions are used.
Major Products
Substitution: Products include 2-(2-aminoethyl)-5-methylpyridine, 2-(2-thioethyl)-5-methylpyridine, etc.
Elimination: The major product is 2-vinyl-5-methylpyridine.
Oxidation: Products include 2-(2-chloroethyl)-5-formylpyridine and 2-(2-chloroethyl)-5-carboxypyridine.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-5-methylpyridine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their functions. This property is particularly useful in designing anticancer agents that can target rapidly dividing cells by interfering with their DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethyl)pyridine: Lacks the methyl group at the fifth position.
2-(2-Bromoethyl)-5-methylpyridine: Contains a bromoethyl group instead of a chloroethyl group.
2-(2-Chloroethyl)-3-methylpyridine: The methyl group is at the third position instead of the fifth.
Uniqueness
2-(2-Chloroethyl)-5-methylpyridine is unique due to the specific positioning of the chloroethyl and methyl groups, which influence its reactivity and biological activity. The presence of the methyl group at the fifth position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-5-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
YGFZIVSBTFPABD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



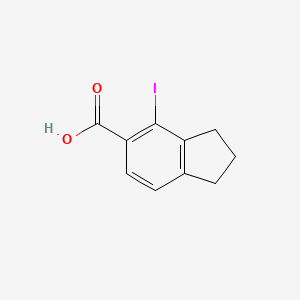
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
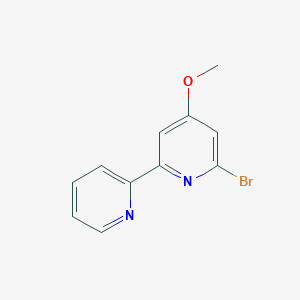

![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

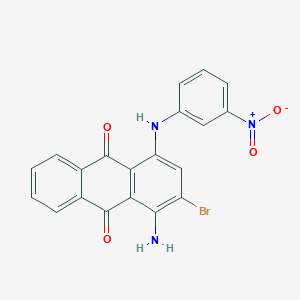
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
